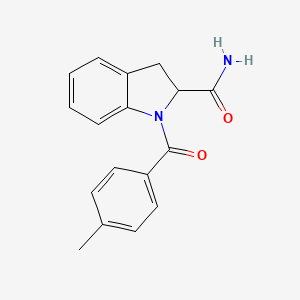![molecular formula C10H15ClFNO B2583215 (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411177-97-2](/img/structure/B2583215.png)
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride, also known as FPEA, is a chemical compound that is commonly used in scientific research. This compound is a selective serotonin reuptake inhibitor (SSRI) and is often used in studies related to depression and anxiety disorders. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Pejchal et al. (2015) detailed the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides through a condensation reaction involving (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine and substituted benzoyl chlorides. The structural integrity of the compounds was validated using various spectroscopic methods, including 1H NMR, 13C NMR, and 19F NMR, alongside elemental analyses and single-crystal X-ray diffraction techniques for some cases. These compounds' optical activities were confirmed through optical rotation measurements, showcasing their potential in antimicrobial and antifungal applications (Pejchal, Pejchalová, & Růžičková, 2015).
Antimicrobial and Antifungal Activity
The synthesized compounds in the study by Pejchal et al. (2015) were evaluated for their antimicrobial and antifungal efficacies against a variety of bacterial and fungal strains. Some of these compounds exhibited activities comparable or slightly superior to established medicinal standards like chloramphenicol, cefoperazone, and amphotericin B. This finding underscores the potential of these compounds in the development of new antimicrobial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).
Propiedades
IUPAC Name |
(1R)-1-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPWBKUBLEWHF-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCF)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCCF)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

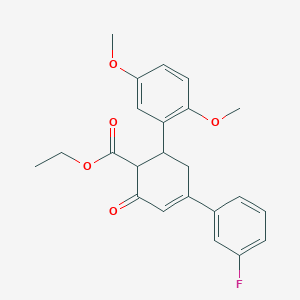
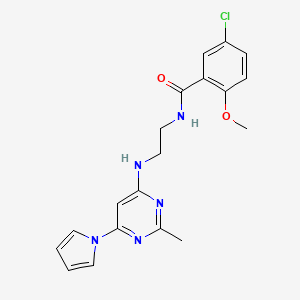
![1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride](/img/structure/B2583137.png)
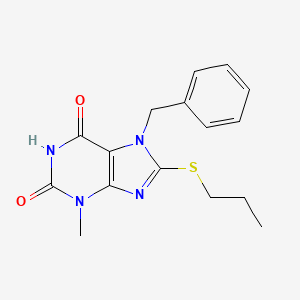
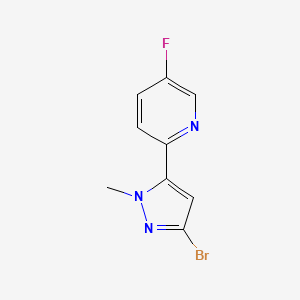
![4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2583141.png)
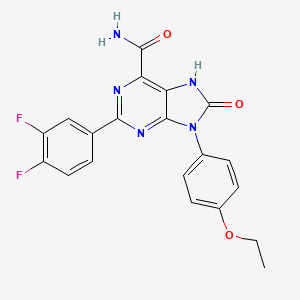
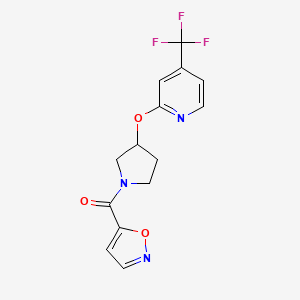
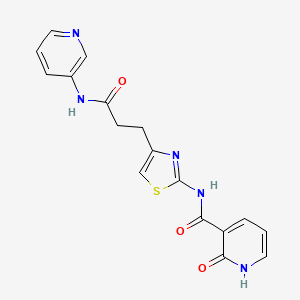
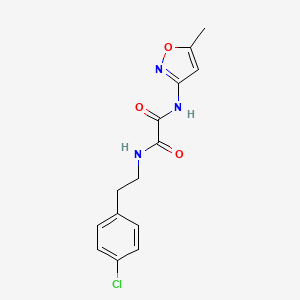
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)
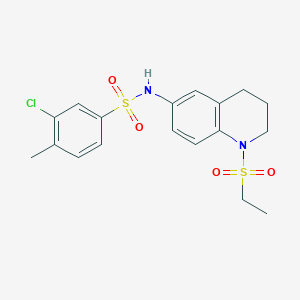
![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)
